molecular formula C19H19N5O2 B2739580 (3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251681-37-4

(3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2739580
CAS No.: 1251681-37-4
M. Wt: 349.394
InChI Key: TXHNNMXIBYBDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a unique synthetic molecule that features an intriguing blend of functional groups, including a phenyl ring, a dimethylamino group, a pyridyl ring, an oxadiazole, and an azetidine. These structural features collectively contribute to its versatile chemical reactivity and potential applicability across various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step synthetic route. Key steps typically involve the formation of the azetidine ring, the synthesis of the oxadiazole moiety, and the coupling of these components with a dimethylaminophenyl precursor.

  • Step 1: : Formation of azetidine The azetidine ring can be constructed via a [2+2] cycloaddition reaction involving appropriate dienophiles and alkenes.

  • Step 2: : Synthesis of oxadiazole The oxadiazole ring can be prepared via the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions.

  • Step 3: : Coupling reaction The final coupling step involves a condensation reaction between the azetidine and oxadiazole intermediates with a dimethylaminophenyl derivative, typically in the presence of a strong base such as potassium tert-butoxide.

Industrial Production Methods

For industrial-scale production, optimization of each synthetic step for higher yields and purity is crucial. Process development may involve the use of continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation to form corresponding N-oxides or reduction to the corresponding amines and alcohols.

  • Substitution: : Substitution reactions may occur at the dimethylamino group or at the phenyl ring.

  • Cycloaddition: : Further cycloaddition reactions could modify the azetidine or oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

  • Reduction: : Use of reducing agents like lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.

  • Substitution: : Conditions might involve electrophilic aromatic substitution with reagents such as halogens, nitro compounds, or sulfonic acids.

Major Products

Major products formed from these reactions include N-oxides, reduced amines, substituted phenyl derivatives, and cycloaddition adducts with various functional groups.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in organic synthesis, facilitating the construction of complex molecular architectures due to its multiple reactive sites.

Biology and Medicine

In biological research, it may act as a probe to study enzyme activities or as a precursor in the synthesis of bioactive molecules. In medicinal chemistry, derivatives of this compound could be explored for pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial context, this compound could be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action depends on its specific application. Generally, it may interact with biological macromolecules such as proteins or nucleic acids, affecting their function through binding or chemical modification. This interaction might involve key pathways in cellular processes, including signal transduction or metabolic regulation.

Comparison with Similar Compounds

Compared to similar compounds, (3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone stands out due to its unique combination of azetidine, oxadiazole, and pyridine rings, which are not commonly found together in a single molecule.

List of Similar Compounds

  • (4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-3-yl)methanone

  • (4-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methanone

  • (3-(Dimethylamino)phenyl)azetidin-1-yl)methanone

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-23(2)16-5-3-4-14(10-16)19(25)24-11-15(12-24)18-21-17(22-26-18)13-6-8-20-9-7-13/h3-10,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHNNMXIBYBDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.